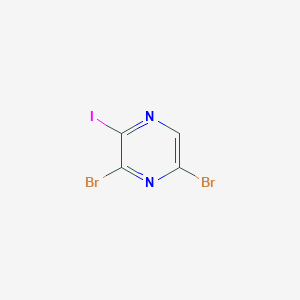
4-Chloro-2-methylthiobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides, which includes compounds like CMTB, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
CMTB is an organic molecule with the chemical formula C8H8ClNS. The molecular structure of CMTB can be analyzed using various spectroscopic methods, including FT-IR, UV-Vis, and NMR .Physical And Chemical Properties Analysis
CMTB is a pale yellow crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It has a molecular weight of 185.67 g/mol.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Single Crystals
- Application Summary: 4-chloro-2-nitroaniline is used in the development of nonlinear optical single crystals, which have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
- Methods of Application: The crystal was developed using a slow evaporation method at 40 °C . The structure was analyzed using single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, and thermal TG/DTA thermogram analysis .
- Results: The synthesized material was found to be thermally stable up to 115 °C. The laser utility limitation of the 4Cl2NA crystal was expressed through laser beam-irradiated LDT analysis .
Antioxidant and Antimicrobial Activities
- Application Summary: A tetra-substituted imidazole derivative of 4-chloro-2-phenol was synthesized and evaluated for its antioxidant and antimicrobial activities .
- Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The structure was confirmed using various spectroscopic and analytical techniques .
- Results: The synthesized compounds were found to have significant antimicrobial activity against various strains of bacteria and fungi. The ligand was found to be a better antioxidant than its metal complexes .
Synthesis of Schiff Bases
- Application Summary: A series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized using an appropriate synthetic route . These compounds are a type of Schiff base, which are often used in organic synthesis and coordination chemistry .
- Methods of Application: The structures of the Schiff bases were characterized by FT-IR, UV-Vis, ESI-MS, 1H and 13C-NMR spectroscopic techniques and analytical methods .
- Results: Most of the compounds showed selective activity toward S. epidermidis and C. albicans .
Nonlinear Optical Single Crystals
- Application Summary: 4-chloro-2-nitroaniline was used to develop nonlinear optical single crystals . These crystals have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
- Methods of Application: The crystal was developed using a slow evaporation method at 40 °C . The structure was analyzed using single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, and thermal TG/DTA thermogram analysis .
- Results: The synthesized material was found to be thermally stable up to 115 °C .
Antibacterial Activity of Schiff Base Complexes
- Application Summary: The antibacterial activity of new Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) was investigated .
- Methods of Application: The complexes were synthesized and their structures were confirmed using various spectroscopic and analytical techniques .
- Results: The synthesized compounds were found to have significant antibacterial activity .
Synthesis of Schiff Bases
- Application Summary: A series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized using an appropriate synthetic route . These compounds are a type of Schiff base, which are often used in organic synthesis and coordination chemistry .
- Methods of Application: The structures of the Schiff bases were characterized by FT-IR, UV-Vis, ESI-MS, 1H and 13C-NMR spectroscopic techniques and analytical methods .
- Results: Most of the compounds showed selective activity toward S. epidermidis and C. albicans .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMWCIPWDONQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthiobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)


![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)


![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

